molecular formula C6H8O B14445050 1,3-Cyclopentadiene, 1-methoxy- CAS No. 77079-04-0

1,3-Cyclopentadiene, 1-methoxy-

Cat. No.: B14445050
CAS No.: 77079-04-0
M. Wt: 96.13 g/mol
InChI Key: KLZWUTJBIYIMMK-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 1-methoxy- is an organic compound with the molecular formula C6H8O It is a derivative of cyclopentadiene, where a methoxy group (-OCH3) is attached to the first carbon of the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadiene, 1-methoxy- can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the cyclopentadiene ring.

Industrial Production Methods

In industrial settings, the production of 1,3-Cyclopentadiene, 1-methoxy- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of cyclopentadiene and methanol to the desired product, while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 1-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopentadiene derivatives with reduced functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

1,3-Cyclopentadiene, 1-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 1-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentadiene ring can undergo cycloaddition reactions, forming new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclopentadiene, 1-methyl-: Similar in structure but with a methyl group instead of a methoxy group.

    Cyclopentadiene: The parent compound without any substituents.

    1,3-Cyclopentadiene, 1-ethoxy-: Similar but with an ethoxy group instead of a methoxy group.

Uniqueness

1,3-Cyclopentadiene, 1-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the methoxy functionality is desired.

Properties

CAS No.

77079-04-0

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

1-methoxycyclopenta-1,3-diene

InChI

InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-4H,5H2,1H3

InChI Key

KLZWUTJBIYIMMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC1

Origin of Product

United States

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